molecular formula C10H22Cl2N2O B2509077 1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride CAS No. 2361636-02-2

1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride

Cat. No. B2509077
CAS RN: 2361636-02-2
M. Wt: 257.2
InChI Key: XPJPIAAOKURQCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of piperidin-4-ols starting from (4-hydroxypiperidin-1-yl)tetrafluorochalcones, which react with phenylhydrazine to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These compounds are further processed to obtain acrylates that could be used in the preparation of fluorescent films . Although this does not directly describe the synthesis of "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride," it provides insight into the type of reactions piperidine derivatives can undergo and the potential for functionalization at the 4-position of the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties and activities. The papers do not provide specific information on the molecular structure of "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride," but they do suggest that the piperidine ring can be functionalized and that the presence of additional substituents, such as the tetrafluorophenyl group, can significantly alter the compound's properties .

Chemical Reactions Analysis

The synthesis methods described in the papers involve reactions such as condensation and reduction, which are common in the synthesis of heterocyclic compounds. The first paper mentions the use of acetic acid and ethanol as solvents and acryloyl chloride for the preparation of acrylates . These details provide a general idea of the types of chemical reactions that piperidine derivatives can undergo, although the specific reactions for "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride" are not discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the substituents attached to the piperidine ring. The papers do not provide specific information on the properties of "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride." However, the synthesis of fluorescent acrylates from piperidin-4-ols suggests that these compounds can have interesting optical properties, which could be relevant for the development of materials with specific light-emitting characteristics .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it played a role in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which have potential applications in medicinal chemistry (Paronikyan et al., 2016).

Catalysis in Chemical Reactions

It has been used in C-N coupling reactions between cyclic ethers and heterocyclic amines, catalyzed by FeCl3 (Mani et al., 2014). This demonstrates its utility in facilitating specific chemical reactions, which is essential in the synthesis of complex organic molecules.

Synthesis of Alpha-Amino Acids

The compound has been used as a synthon for heterocyclic α-amino acids in the preparation of various peptides (Strässler et al., 1997). This highlights its role in peptide synthesis, which is a critical area in pharmaceutical research and development.

Stereoselective Synthesis

It has facilitated the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones, showcasing its utility in achieving high levels of stereoselectivity in chemical synthesis (Han et al., 2019).

Synthesis of Functionalized Compounds

The compound has been integral in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones (Sil et al., 2004). This application is significant in the creation of complex organic molecules with specific functional groups.

Formation of Novel Heterocyclic Compounds

It has been involved in the formation of novel heterocyclic compounds such as 6-amino-5-cyanospiro-4-(piperidine-4')- 2H,4H-dihydropyrazolo[3,4-b]pyrans, demonstrating its versatility in heterocyclic chemistry (Shestopalov et al., 2002).

Application in Intercalation Processes

This compound has been used in the intercalation of heterocyclic amines into α-titanium hydrogenphosphate, providing insights into the interactions between organic and inorganic materials (Nunes & Airoldi, 2000).

Development of Pharmaceutical Intermediates

It has been key in the synthesis of intermediates for pharmaceutical applications, such as the nonpeptide CCR5 antagonist TAK-779 (Hashimoto et al., 2002).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(oxan-4-yl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJPIAAOKURQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-YL)piperidin-3-amine dihydrochloride

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